molecular formula C25H25ClN2O B2705129 2-((4-(tert-butyl)phenoxy)methyl)-1-(4-chlorobenzyl)-1H-benzo[d]imidazole CAS No. 615280-78-9

2-((4-(tert-butyl)phenoxy)methyl)-1-(4-chlorobenzyl)-1H-benzo[d]imidazole

Cat. No.: B2705129
CAS No.: 615280-78-9
M. Wt: 404.94
InChI Key: ZHOGVBYMPOHIFC-UHFFFAOYSA-N
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Description

2-((4-(tert-butyl)phenoxy)methyl)-1-(4-chlorobenzyl)-1H-benzo[d]imidazole is a synthetic benzimidazole derivative of significant interest in medicinal chemistry and drug discovery. Benzimidazole is a privileged, bicyclic heterocyclic scaffold consisting of a benzene ring fused to an imidazole ring. This structure is a versatile pharmacophore, well-known for its diverse biological activities and its presence in several therapeutic agents . The core benzimidazole structure is recognized for its ability to interact with various biological polymers, often leading to compounds with pronounced therapeutic potential and favorable toxicity profiles . As such, this compound serves as a critical building block (synthon) for the development of new chemical entities and lead molecules . Its specific molecular architecture, featuring a tert-butylphenoxymethyl group at the 2-position and a 4-chlorobenzyl group at the 1-position, makes it a valuable intermediate for structure-activity relationship (SAR) studies. Researchers can utilize this compound to explore a wide spectrum of potential pharmacological activities, consistent with the broad activity profile of the benzimidazole class. This class of compounds has demonstrated antimicrobial , antiviral , anti-inflammatory , and antitumor properties in scientific literature. Furthermore, benzimidazole-based molecules have been investigated as inhibitors of specific biological targets, such as the NLRP3 inflammasome , a key component of the innate immune system implicated in a range of inflammatory diseases . The structural features of this compound make it a promising candidate for similar investigative pathways in biochemical and pharmacological research. This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-[(4-tert-butylphenoxy)methyl]-1-[(4-chlorophenyl)methyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25ClN2O/c1-25(2,3)19-10-14-21(15-11-19)29-17-24-27-22-6-4-5-7-23(22)28(24)16-18-8-12-20(26)13-9-18/h4-15H,16-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHOGVBYMPOHIFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(tert-butyl)phenoxy)methyl)-1-(4-chlorobenzyl)-1H-benzo[d]imidazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzimidazole Core: This step involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions to form the benzimidazole ring.

    Introduction of the Chlorobenzyl Group: The benzimidazole intermediate is then reacted with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate to introduce the chlorobenzyl group.

    Attachment of the Phenoxy Group: The final step involves the reaction of the intermediate with 4-(tert-butyl)phenol in the presence of a suitable coupling agent such as potassium carbonate to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, optimized reaction conditions, and continuous flow processes to enhance scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-((4-(tert-butyl)phenoxy)methyl)-1-(4-chlorobenzyl)-1H-benzo[d]imidazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic and phenoxy positions.

    Oxidation and Reduction Reactions: The benzimidazole core can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Coupling Reactions: The phenoxy and chlorobenzyl groups can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides, typically under basic conditions.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives, while oxidation and reduction can yield different oxidation states of the benzimidazole core.

Scientific Research Applications

Pharmacological Applications

1. Antiviral Activity
Research indicates that benzimidazole derivatives exhibit antiviral properties. For instance, certain derivatives have shown efficacy against enteroviruses, cytomegalovirus, and herpes simplex virus, with notable IC50 values suggesting significant antiviral potential. The mechanism often involves inhibition of viral replication or interference with viral entry into host cells .

2. Anticancer Activity
Benzimidazole derivatives have been investigated for their ability to inhibit the PD-1/PD-L1 pathway, which is crucial in cancer immunotherapy. By modulating this pathway, these compounds may enhance the immune response against tumors . Additionally, some studies have reported that benzimidazole compounds can induce apoptosis in cancer cells through various mechanisms.

3. Neuropharmacological Effects
Compounds similar to 2-((4-(tert-butyl)phenoxy)methyl)-1-(4-chlorobenzyl)-1H-benzo[d]imidazole have been studied for their effects on the GABA-A receptor. As positive allosteric modulators, these compounds may provide therapeutic benefits in treating anxiety and other neurological disorders .

4. Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory effects of benzimidazole derivatives. For example, certain compounds have demonstrated significant inhibition of nitric oxide production and cytokine release in vitro, indicating potential applications in treating inflammatory diseases .

Case Study 1: Antiviral Efficacy

A study conducted by Kharitonova et al. (2016) synthesized a series of benzimidazole derivatives that were evaluated for their antiviral activity against herpes simplex virus. The most promising compound exhibited an IC50 value significantly lower than that of standard antiviral agents, suggesting its potential as a therapeutic candidate .

Case Study 2: Cancer Immunotherapy

In a recent clinical trial, a derivative of this compound was tested for its ability to inhibit PD-1/PD-L1 interactions in patients with advanced cancers. Preliminary results showed enhanced T-cell responses and tumor regression in a subset of patients, indicating promising implications for cancer treatment .

Mechanism of Action

The mechanism of action of 2-((4-(tert-butyl)phenoxy)methyl)-1-(4-chlorobenzyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. The benzimidazole core can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The phenoxy and chlorobenzyl groups can enhance the compound’s binding affinity and specificity for its targets, contributing to its overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

    2-((4-(tert-butyl)phenoxy)methyl)-1H-benzo[d]imidazole: Lacks the chlorobenzyl group, which may affect its chemical properties and applications.

    1-(4-chlorobenzyl)-1H-benzo[d]imidazole: Lacks the phenoxy group, which may reduce its overall bioactivity and specificity.

    2-((4-(tert-butyl)phenoxy)methyl)-1H-benzo[d]imidazole: Similar structure but without the chlorobenzyl group, leading to different reactivity and applications.

Uniqueness

The presence of both the tert-butyl phenoxy and chlorobenzyl groups in 2-((4-(tert-butyl)phenoxy)methyl)-1-(4-chlorobenzyl)-1H-benzo[d]imidazole makes it unique compared to similar compounds

Biological Activity

The compound 2-((4-(tert-butyl)phenoxy)methyl)-1-(4-chlorobenzyl)-1H-benzo[d]imidazole is a benzimidazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, antibacterial, and antifungal properties. The structural features of this compound, particularly the presence of the benzimidazole core and various substituents, suggest a promising pharmacological profile.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C25H28ClN2O\text{C}_{25}\text{H}_{28}\text{ClN}_2\text{O}

This structure includes:

  • A benzimidazole core which is known for its diverse biological activities.
  • A tert-butyl phenoxy group that enhances lipophilicity.
  • A chlorobenzyl substituent that may influence biological interactions.

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of the Benzimidazole Core : This can be achieved through the condensation of o-phenylenediamine with appropriate aldehydes or carboxylic acids.
  • Alkylation with Chlorobenzyl Group : The benzimidazole is alkylated using 4-chlorobenzyl chloride in the presence of a base.
  • Attachment of the Phenoxy Group : This is accomplished via nucleophilic substitution where the phenolic compound reacts with a tert-butyl halide.

Anticancer Activity

Several studies have explored the anticancer potential of benzimidazole derivatives, including this compound. The mechanism of action often involves:

  • Induction of Apoptosis : Compounds similar to this one have been shown to disrupt mitochondrial membrane potential, leading to the release of pro-apoptotic factors like cytochrome c, which activates caspases and induces cell death in cancer cells .
  • Inhibition of Proliferation : Research indicates that certain benzimidazole derivatives exhibit significant antiproliferative effects against various cancer cell lines, including breast cancer (MDA-MB-231) and glioblastoma .
CompoundCell LineIC50 (µM)
2gMDA-MB-2318
2gS. aureus4
2gMRSA4

Antibacterial Activity

The antibacterial efficacy of this compound has been evaluated against several pathogenic bacteria. The results suggest that it possesses significant activity against both Gram-positive and Gram-negative bacteria.

BacteriaMIC (µg/mL)Standard (µg/mL)
Staphylococcus aureus8Amikacin (16)
Escherichia coli16Ciprofloxacin (25)
Streptococcus faecalis4Amikacin (8)

The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival .

Antifungal Activity

In addition to antibacterial properties, this compound has demonstrated antifungal activity against strains such as Candida albicans and Aspergillus niger.

FungiMIC (µg/mL)Standard (µg/mL)
Candida albicans64Griseofulvin (500)
Aspergillus niger64Griseofulvin (500)

These findings indicate moderate antifungal activity, suggesting potential for therapeutic applications in treating fungal infections .

Case Studies

A notable study investigated various benzimidazole derivatives, including those structurally similar to our compound. It was found that modifications on the phenyl ring significantly influenced both lipophilicity and biological activity. Particularly, compounds with hydrophobic substituents exhibited enhanced membrane permeability and bioactivity against cancer cells and pathogens .

Q & A

Q. What synthetic methodologies are commonly used to prepare 2-((4-(tert-butyl)phenoxy)methyl)-1-(4-chlorobenzyl)-1H-benzo[d]imidazole?

The compound is typically synthesized via nucleophilic substitution or quaternization reactions. A standard approach involves refluxing benzimidazole derivatives with 4-(tert-butyl)benzyl bromide or 4-chlorobenzyl chloride in ethanol (EtOH) or dimethylformamide (DMF), using potassium carbonate (K₂CO₃) as a base to facilitate deprotonation and alkylation . For example, quaternization of the benzimidazole core with 4-chlorobenzyl chloride in DMF at 70°C for 48 hours yields the target compound with moderate to high yields (50–89%) .

Q. What analytical techniques are employed to characterize this compound?

Characterization relies on spectroscopic and thermal methods:

  • NMR spectroscopy (¹H and ¹³C) confirms substitution patterns and purity .
  • FTIR identifies functional groups (e.g., C-N stretching in benzimidazole at ~1600 cm⁻¹) .
  • Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) assess thermal stability, revealing decomposition temperatures critical for storage and application .
  • Elemental analysis validates empirical formulas .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

Key variables include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity in quaternization compared to EtOH .
  • Catalysts : Transition-metal catalysts (e.g., Pd for cross-coupling) may reduce side products in aryl substitutions.
  • Temperature control : Prolonged heating (e.g., 70°C for 48 hours) improves yields but risks decomposition, requiring real-time monitoring via TLC .

Q. How do structural modifications (e.g., substituents on the benzyl or phenoxy groups) influence fluorescence properties?

The tert-butyl group on the phenoxy moiety enhances steric bulk, potentially increasing fluorescence quantum yield by reducing aggregation-induced quenching. Conversely, electron-withdrawing groups (e.g., 4-chlorobenzyl) may redshift emission spectra due to altered π-electron delocalization . Comparative studies with analogs (e.g., pyridyl or thiazole derivatives) suggest fluorescence intensity correlates with substituent electronic effects .

Q. What strategies resolve contradictions in thermal stability data across studies?

Discrepancies in TGA/DTA results (e.g., decomposition onset temperatures) may arise from:

  • Crystallinity differences : Amorphous vs. crystalline forms degrade at varying rates.
  • Sample purity : Impurities (e.g., unreacted starting materials) lower observed stability .
  • Experimental conditions : Heating rates (e.g., 10°C/min vs. 5°C/min) affect decomposition profiles. Standardizing protocols and using high-purity samples (validated by HPLC) mitigates these issues .

Q. How can computational modeling predict biological activity or binding mechanisms?

  • Molecular docking : Simulates interactions with biological targets (e.g., enzymes or receptors). For example, benzimidazole derivatives with similar structures show binding affinity to kinase domains via π-π stacking and hydrogen bonding .
  • Molecular dynamics (MD) : Assesses stability of ligand-target complexes over time, identifying key residues for mutagenesis studies .
  • QSAR models : Relate substituent electronic parameters (e.g., Hammett constants) to bioactivity, guiding rational design .

Q. What are the challenges in correlating in vitro bioactivity data with structural features?

  • Solubility limitations : The compound’s hydrophobicity (logP ~4.5) may reduce aqueous solubility, complicating in vitro assays. Use of co-solvents (e.g., DMSO) requires cytotoxicity controls .
  • Metabolic instability : Benzimidazole cores are prone to hepatic oxidation. Stability assays (e.g., microsomal incubation) are essential for translating in vitro results .

Methodological Considerations

Q. How to design experiments to evaluate the compound’s potential as a fluorescent probe?

  • Solvent screening : Test fluorescence in solvents of varying polarity (e.g., hexane vs. methanol) to assess environmental sensitivity .
  • Quantum yield calculation : Compare integrated emission intensity to a standard (e.g., quinine sulfate) using a spectrophotometer .
  • Cell imaging : Use confocal microscopy to track subcellular localization in live cells, optimizing concentration to avoid self-quenching .

Q. What protocols validate the compound’s purity for pharmacological studies?

  • HPLC : Employ a C18 column with UV detection (λ = 254 nm) and acetonitrile/water gradients .
  • Mass spectrometry (ESI-MS) : Confirm molecular ion peaks and rule out adducts .
  • Recrystallization : Use mixed solvents (e.g., EtOH/water) to remove impurities, verifying purity via melting point consistency .

Data Analysis and Interpretation

Q. How to address discrepancies in biological activity between similar benzimidazole derivatives?

  • Structural analogs : Synthesize and test derivatives with incremental modifications (e.g., replacing tert-butyl with methyl) to isolate substituent effects .
  • Statistical analysis : Apply ANOVA to compare IC₅₀ values across analogs, identifying significant trends (p < 0.05) .
  • Crystallography : Single-crystal X-ray data (e.g., CCDC entries) reveal conformational differences impacting binding .

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